molecular formula C8H11N5 B13221260 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile

5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13221260
M. Wt: 177.21 g/mol
InChI Key: NLIOKLDHNDTSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclization reaction of appropriate linear compounds. For instance, the preparation can start with the reaction of malononitrile with hydrazine to form a pyrazole intermediate. This intermediate can then undergo further reactions with cyclopropylamine and other reagents to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include β-diketones, dibenzalacetone, and cyanoguanidine. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .

Major Products

The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest due to their biological activities .

Mechanism of Action

The mechanism of action of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

5-amino-3-(cyclopropylamino)-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H11N5/c1-13-7(10)6(4-9)8(12-13)11-5-2-3-5/h5H,2-3,10H2,1H3,(H,11,12)

InChI Key

NLIOKLDHNDTSCW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)NC2CC2)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.